Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with diethoxyphosphinyl compounds. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . Another method involves the reaction of carboxylate ions with primary alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of acid chlorides and alcohols in the presence of a base is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid are used to catalyze the hydrolysis reaction.
Basic Hydrolysis (Saponification): Bases like sodium hydroxide are used to hydrolyze the ester, forming carboxylate salts and alcohols.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active carboxylic acids and alcohols that interact with biological pathways . The diethoxyphosphinyl group can participate in phosphorylation reactions, affecting various biochemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 3-diethoxyphosphoryl-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-4-13-9(11)8(10)7-16(12,14-5-2)15-6-3/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWHJCJMHTTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474167 |
Source
|
Record name | Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66187-85-7 |
Source
|
Record name | Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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